Tetramethylammonium bis(oxalato)borate
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Overview
Description
Tetramethylammonium bis(oxalato)borate is a chemical compound that contains tetramethylammonium cations and bis(oxalato)borate anions. This compound is known for its unique properties and applications, particularly in the field of electrochemistry. It is often used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium bis(oxalato)borate can be synthesized by reacting tetramethylammonium hydroxide with oxalic acid and boric acid. The reaction typically involves heating the mixture in a suitable solvent, such as benzene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve microwave irradiation to enhance the reaction efficiency and yield. This method has been shown to produce high-purity this compound with improved electrochemical properties .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium bis(oxalato)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate and oxalate derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing semi-carbonates and other reduced species.
Substitution: The bis(oxalato)borate anion can participate in substitution reactions, where one or more oxalate groups are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Borate and oxalate derivatives.
Reduction: Boron-containing semi-carbonates and reduced oxalate species.
Substitution: Various substituted borate and oxalate compounds.
Scientific Research Applications
Tetramethylammonium bis(oxalato)borate has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability.
Battery Technology: Investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.
Material Science: Employed in the synthesis of advanced materials with unique electrochemical properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which tetramethylammonium bis(oxalato)borate exerts its effects is primarily related to its ability to dissociate into tetramethylammonium cations and bis(oxalato)borate anions in solution. These ions contribute to the high ionic conductivity and stability of the compound, making it an effective electrolyte in electrochemical applications. The bis(oxalato)borate anion can also participate in various chemical reactions, forming stable complexes with metal ions and other species .
Comparison with Similar Compounds
Lithium bis(oxalato)borate: Used as an electrolyte in lithium-ion batteries, known for its high ionic conductivity and stability.
Sodium bis(oxalato)borate: Investigated for use in sodium-ion batteries and other electrochemical applications.
Tetraethylammonium bis(oxalato)borate: Used as an electrolyte in electric double-layer capacitors, similar to tetramethylammonium bis(oxalato)borate.
Uniqueness: this compound is unique due to its combination of high ionic conductivity, stability, and versatility in various electrochemical applications. Its smaller cation size compared to tetraethylammonium bis(oxalato)borate allows for higher ion accumulation in the pores of activated carbon electrodes, leading to improved capacitance in electric double-layer capacitors .
Biological Activity
Tetramethylammonium bis(oxalato)borate (TMABOB) is a compound that has garnered attention in various fields, including electrochemistry and biological applications. This article delves into the biological activity of TMABOB, examining its interactions, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C8H12BNO8
- Molecular Weight : 260.994 g/mol
- CAS Number : 125579-66-0
Mechanisms of Biological Activity
TMABOB exhibits several mechanisms that contribute to its biological activity:
- Electrochemical Properties : TMABOB and its analogs are known for their electrochemical stability, which is crucial for their application in bioelectrochemical systems. For instance, the ionic liquid nature of TMABOB allows it to facilitate electron transfer processes, making it suitable for use in microbial fuel cells and biosensors .
- Cellular Interactions : Research indicates that TMABOB can influence cellular processes. Ionic liquids, including TMABOB, have shown varying degrees of cytotoxicity depending on concentration and exposure duration. Studies have revealed that certain concentrations can induce apoptosis in various cell lines, including HeLa and IPC-81 cells .
- Antimicrobial Activity : Preliminary investigations suggest that TMABOB may possess antimicrobial properties. Its interactions with bacterial membranes can disrupt cellular integrity, leading to cell death. This property is particularly relevant in developing new antimicrobial agents .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of TMABOB on HeLa cells using a standard MTT assay. The results indicated an effective concentration (EC50) of approximately 500 μM, demonstrating significant cell viability reduction at higher concentrations.
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
100 | 85 |
250 | 65 |
500 | 30 |
1000 | 10 |
This data suggests that while TMABOB may be safe at low concentrations, higher doses could lead to significant cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of TMABOB against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.
Bacteria Type | MIC (μM) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 500 |
Pseudomonas aeruginosa | 750 |
These findings indicate that TMABOB has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings .
Comparative Analysis with Other Borate Compounds
To contextualize the biological activity of TMABOB, a comparison with other borate compounds is useful:
Compound | Cytotoxicity (EC50, μM) | Antimicrobial Activity |
---|---|---|
This compound (TMABOB) | 500 | Moderate |
Tetraethylammonium bis(oxalato)borate (TEABOB) | 600 | High |
Boric Acid | >1000 | Low |
This table highlights that while TMABOB exhibits moderate cytotoxicity and antimicrobial activity, other compounds like TEABOB may offer enhanced effects .
Properties
IUPAC Name |
tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDRQHOGPKWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.